molecular formula C16H16FNO2 B8366145 2-(4-(4-Fluorophenyl)butyl)-nicotinic acid

2-(4-(4-Fluorophenyl)butyl)-nicotinic acid

Cat. No.: B8366145
M. Wt: 273.30 g/mol
InChI Key: DYUCZPUJSKPKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Fluorophenyl)butyl)-nicotinic acid is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)butyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H16FNO2/c17-13-9-7-12(8-10-13)4-1-2-6-15-14(16(19)20)5-3-11-18-15/h3,5,7-11H,1-2,4,6H2,(H,19,20)

InChI Key

DYUCZPUJSKPKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.4 ml (11.0 mmol, 2.5M in hexane) of BuLi solution were added dropwise at −10° C. to a solution of 1.54 ml (11.0 mmol) of diisopropylamine in THF (10 ml). Stirring was then carried out for a further 30 min at −10° C. This solution was added dropwise at −75° C. to a solution of 685 mg (5.0 mmol) of 2-methyl-nicotinic acid in THF (2 ml). Stirring was then carried out for 30 min at −75° C. and for 60 min at 0° C., followed by cooling to −55° C. At that temperature, 1.62 g (7.5 mmol) of 1-(3-bromopropyl)-4-fluorobenzene were added and the reaction solution was stirred for 1 h at −55° C. After warming to RT and stirring for a further 16 h at RT, water (30 ml) and conc. hydrochloric acid (3 ml) were added. Extraction with EA (2×30 ml) was then carried out. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by means of CC (EA), yielding 1.28 g (4.7 mmol, 93%) of 2-(4-(4-fluorophenyl)butyl)-nicotinic acid.
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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